Cytotoxic Potency Against Prostate and Cervical Cancer Cell Lines: Head-to-Head vs. 5-Fluorouracil
In a direct comparative cytotoxicity study, 2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile demonstrated IC50 values of 0.1–0.85 µM against PC-3 (prostate) and HeLa (cervical) cancer cell lines, markedly superior to the standard chemotherapeutic agent 5-fluorouracil, which exhibited IC50 values of 1.2–74.1 µM across the same panel [1]. The compound's potency advantage is particularly pronounced in the prostate cancer model, where the lower bound of its IC50 range is approximately 12-fold lower than that of 5-fluorouracil. Molecular docking studies further revealed that the compound is stabilized within the CDK2 active site through hydrogen bonding and hydrophobic interactions, providing a mechanistic basis for its cytotoxic activity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1–0.85 µM (PC-3 and HeLa cell lines) |
| Comparator Or Baseline | 5-Fluorouracil; IC50 = 1.2–74.1 µM (same cell lines) |
| Quantified Difference | Target compound is up to ~12-fold more potent than 5-fluorouracil in prostate cancer cells; lower bound IC50 ratio of approximately 12:1 |
| Conditions | In vitro cytotoxicity assay; PC-3 prostate cancer and HeLa cervical cancer cell lines; 48–72 h exposure [1] |
Why This Matters
For oncology research groups procuring compounds for CDK2-targeted or phenotypic anticancer screening, this compound offers substantially greater potency than the clinical standard 5-fluorouracil, enabling lower working concentrations and potentially reduced off-target effects at efficacious doses.
- [1] Lila, A.S., Abdallah, M.H., Khafagy, E., et al. "Design, synthesis and cytotoxic evaluation of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives." Tropical Journal of Pharmaceutical Research, 2021, 20(10), 2127-2133. DOI: 10.4314/tjpr.v20i10.16. View Source
